molecular formula C23H21N5O5S2 B2527953 N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE CAS No. 712284-05-4

N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE

Cat. No.: B2527953
CAS No.: 712284-05-4
M. Wt: 511.57
InChI Key: GSYVSBZBHYYGIY-UHFFFAOYSA-N
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Description

N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE is a complex organic compound with a molecular formula of C23H21N5O5S2 and a molecular weight of 511.6 g/mol This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core, a sulfamoylphenyl group, and a benzamide moiety

Preparation Methods

The synthesis of N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE involves several steps. One common method includes the condensation of 5,6-dimethyl-2-aminofuro[2,3-d]pyrimidine with 4-sulfamoylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[5,6-dimethyl-2-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S2/c1-13-14(2)33-22-19(13)20(26-21(30)15-6-4-3-5-7-15)27-23(28-22)34-12-18(29)25-16-8-10-17(11-9-16)35(24,31)32/h3-11H,12H2,1-2H3,(H,25,29)(H2,24,31,32)(H,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYVSBZBHYYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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